3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
“3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is a derivative of pyrrolopyridine, a heterocyclic compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a study to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) . The exact synthesis process of “3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is not specified in the available resources.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 190.16 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Diabetes and Related Disorders
This compound has been studied for its potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Therapy
The compound serves as a hinge binder in the design of derivatives that act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various forms of cancer . It has also been evaluated for its apoptotic and antiangiogenic effects on cancer cells .
Enzyme Inhibition
Researchers have explored the use of this compound in the synthesis of inhibitors for enzymes like Tryptophan dioxygenase and BACE-1 activity, which have implications in cancer immunomodulation and neurodegenerative diseases respectively .
Antimelanoma Activity
Derivatives of this compound have been investigated for their potential as inhibitors of oncogenic B-Raf kinase with potent antimelanoma activity .
Prostate Cancer
The compound has been used to develop inhibitors that may prevent prostate cancer invasion and migration .
Cell Cycle Regulation
It has been utilized in the creation of Cell division cycle 7 kinase inhibitors, which play a role in cell cycle regulation and could be significant in cancer treatment .
Pharmacophore Development
The global ring functionalization of 7-azaindoles, including this compound, is a key area of research due to their potential as pharmacophores for various therapeutic targets .
Imaging Agents
Fluorine-substituted derivatives based on this compound have been synthesized and evaluated as potential dopamine D(4) receptor imaging agents by positron emission tomography (PET), which could be significant in neurological research .
Safety and Hazards
properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-6(5-13)4-11-9(8)12-7/h1-2,4-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRRHJGFGZJDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234392 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-18-3 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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